Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate
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Overview
Description
Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate is an organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound features a complex structure with both ester and amine functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate typically involves the esterification of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Carboxylic acid, alcohol (ethanol), acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing the mixture to drive the reaction to completion
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:
Continuous flow reactors: To ensure consistent product quality and yield
Catalyst optimization: Using more efficient catalysts to reduce reaction time and increase yield
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Conversion to alcohols or amines
Substitution: Nucleophilic substitution reactions at the ester or amine sites
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Using nucleophiles like amines or alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted esters or amines
Scientific Research Applications
Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic applications
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate involves its interaction with various molecular targets and pathways. The compound’s ester and amine functionalities allow it to participate in a range of biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the amine functionality
Phenylsulfanyl derivatives: Compounds with similar sulfur-containing groups but different ester or amine functionalities
Uniqueness
Ethyl oxo{[2-(phenylsulfanyl)phenyl]amino}acetate is unique due to its combination of ester and amine functionalities, which allows it to participate in a broader range of chemical reactions and applications compared to simpler esters or amines.
Properties
IUPAC Name |
ethyl 2-oxo-2-(2-phenylsulfanylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-2-20-16(19)15(18)17-13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRARSJRKLYTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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